5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide
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Overview
Description
5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a bromophenyl group, an amino group, and a methoxy group attached to a benzene ring, along with a sulfonamide functional group.
Mechanism of Action
Target of Action
Similar compounds have shown anti-inflammatory effects , suggesting that this compound may also target inflammatory pathways.
Mode of Action
Based on the structure and properties of similar compounds, it may interact with its targets through a stepwise cycloaddition mechanism .
Biochemical Pathways
Given its potential anti-inflammatory effects , it may influence pathways related to inflammation and immune response.
Result of Action
Similar compounds have shown anti-inflammatory effects , suggesting that this compound may also have potential anti-inflammatory properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide . These factors could include the pH of the environment, the presence of other compounds, and the temperature, among others.
Preparation Methods
The synthesis of 5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-bromoanisole, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Sulfonation: The resulting compound is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Amination: Finally, the sulfonyl chloride intermediate is reacted with ammonia or an amine to yield the desired sulfonamide compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Coupling Reactions: The amino group can participate in coupling reactions to form azo compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Sulfonamide derivatives are known for their therapeutic applications, and this compound is investigated for its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide include:
5-amino-N-(4-bromophenyl)-2-fluorobenzenesulfonamide: This compound has a fluorine atom instead of a methoxy group, which can affect its reactivity and biological activity.
5-amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide:
5-amino-N-(4-methylphenyl)-2-methoxybenzene-1-sulfonamide: The methyl group can alter the compound’s solubility and interaction with biological targets.
These similar compounds highlight the importance of substituent effects on the chemical and biological properties of sulfonamide derivatives.
Properties
IUPAC Name |
5-amino-N-(4-bromophenyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUKMPUZMALMLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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